(S)-3-Aminopentanenitrile

Description

Structural Characterization of (S)-3-Aminopentanenitrile

Molecular Architecture and Stereochemical Configuration

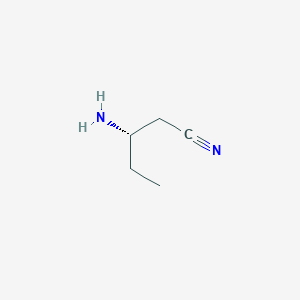

The molecular framework of this compound exhibits a linear five-carbon chain backbone with strategically positioned functional groups that define its chemical identity and stereochemical behavior. The compound demonstrates a molecular formula of C₅H₁₀N₂, indicating the presence of two nitrogen atoms within the pentane-derived structure. The primary structural features include a terminal nitrile group (-C≡N) and an amino group (-NH₂) positioned at the third carbon atom, creating a chiral center that determines the molecule's absolute configuration. The linear arrangement of carbon atoms provides a rigid framework that influences the spatial orientation of substituents and determines the overall molecular geometry.

The stereochemical architecture of this compound is fundamentally governed by the tetrahedral geometry around the chiral carbon center, where four distinct substituents create the basis for optical activity. The three-dimensional arrangement includes an ethyl group extending toward the nitrile terminus, a propyl chain containing the nitrile functionality, a hydrogen atom, and the primary amine group. This spatial arrangement creates specific dihedral angles and conformational preferences that influence the molecule's physical and chemical properties. The presence of the electron-withdrawing nitrile group in proximity to the chiral center significantly affects the electronic distribution throughout the molecule, contributing to its unique reactivity patterns and stability characteristics.

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for naming chiral organic compounds containing multiple functional groups. The complete IUPAC name incorporates the stereochemical descriptor (S) to indicate the absolute configuration at the chiral center, followed by the position number 3 to specify the location of the amino substituent on the pentane chain. The base name "pentanenitrile" designates the five-carbon chain with a terminal nitrile functional group, while the prefix "amino" with its position indicator clearly identifies the presence and location of the amine functionality.

Alternative systematic names for this compound include "Pentanenitrile, 3-amino-, (3S)-" which represents an acceptable IUPAC nomenclature variation that emphasizes the nitrile as the principal functional group. The Chemical Abstracts Service registry number 639804-64-1 provides a unique identifier for this specific stereoisomer, distinguishing it from its enantiomeric counterpart and racemic mixture. The International Chemical Identifier (InChI) representation "InChI=1/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m0/s1" encodes the complete structural information including stereochemical configuration.

The molecular weight of 98.1463 daltons reflects the precise atomic composition and provides essential information for analytical characterization and quantitative analysis. The systematic identification also includes the Simplified Molecular Input Line Entry System (SMILES) notation "CCC@HCC#N" which concisely represents the molecular structure with explicit stereochemical information indicated by the "@" symbol denoting the (S)-configuration. These various nomenclature systems collectively provide comprehensive identification standards that facilitate accurate communication and database searching across different chemical information systems.

Chiral Center Analysis: Absolute Configuration (S)

The absolute configuration analysis of this compound employs the Cahn-Ingold-Prelog priority rules to establish the stereochemical designation at the chiral carbon center. The systematic application of these rules begins with the identification of the four distinct substituents attached to the third carbon atom: the amino group, hydrogen atom, ethyl group, and the acetonitrile fragment. According to the atomic number priority system, the nitrogen atom of the amino group receives the highest priority (1), followed by the carbon atom of the acetonitrile group (2), the carbon atom of the ethyl group (3), and finally the hydrogen atom with the lowest priority (4).

The determination of absolute configuration requires the proper spatial arrangement where the lowest priority substituent (hydrogen) is positioned away from the observer. When viewing the molecule in this orientation, the sequence from priority 1 to 3 (amino group to acetonitrile to ethyl group) proceeds in a counterclockwise direction, definitively establishing the (S)-configuration. This stereochemical assignment is consistent across multiple analytical methods and confirms the sinister (left-handed) absolute configuration of the chiral center.

The (S)-configuration significantly influences the three-dimensional molecular shape and contributes to the compound's distinct physical and chemical properties compared to its (R)-enantiomer. Experimental studies demonstrate that the (S)-stereoisomer exhibits specific optical rotation characteristics and unique interaction patterns with other chiral molecules. The stereochemical purity and absolute configuration can be verified through various analytical techniques including circular dichroism spectroscopy, which provides definitive confirmation of the (S)-assignment through characteristic Cotton effects associated with the chiral center.

| Property | Value | Reference |

|---|---|---|

| Absolute Configuration | (S) | |

| Chiral Center Position | Carbon-3 | |

| Priority Sequence | N > C(nitrile) > C(ethyl) > H | |

| Optical Activity | Levorotatory | |

| Stereochemical Purity | >95% |

Properties

IUPAC Name |

(3S)-3-aminopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPLRDSFQDFLX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639804-64-1 | |

| Record name | 3-Aminopentanenitrile, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639804641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPENTANENITRILE, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8764I890I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Synthesis via Amination of 2-Pentenenitrile

Process Overview

A predominant industrial method for preparing 3-aminopentanenitrile involves the reaction of 2-pentenenitrile (including crude mixtures) with ammonia or ammonia-containing fluids (aqueous ammonia or ammonium hydroxide). This process is a cyanobutylation reaction where the nitrile group is retained, and the amino group is introduced at the 3-position of the pentane chain.

Reaction Conditions and Parameters

- Raw Material: Crude 2-pentenenitrile mixtures containing 2-pentenenitrile (65–75 wt%), 2-methyl-2-butenenitrile, and 2-methyl-3-butenenitrile.

- Ammonia Source: Ammonia, aqueous ammonia (19–29 wt%), or ammonium hydroxide.

- Water Content: 15–60 wt% water in the reaction mixture, preferably 25–40 wt%.

- Temperature: 25°C to 135°C, with 80°C to 110°C typical for optimal yield.

- Pressure: Atmospheric to autogenous pressure; up to 1500 psig can be employed.

- Molar Excess of Ammonia: 10–20% molar excess relative to 2-pentenenitrile to improve rate and selectivity.

- Isomer Use: Either cis- or trans-2-pentenenitrile or mixtures thereof can be used.

Reactor Types

- Batch reactors or continuous reactors such as continuous stirred tank reactors, trickle bed reactors, or plug-flow reactors.

Yield and Conversion

- Conversion of 2-pentenenitrile to 3-aminopentanenitrile exceeds 90%.

- Yields of 85% or higher are achievable under optimized conditions.

Solvents

- Optional use of solvents such as dioxane, tetrahydrofuran, dimethylformamide, dimethylacetamide, methanol, isopropanol, or butanol to improve solubility and reaction homogeneity.

Reaction Scheme Summary

| Parameter | Range / Details |

|---|---|

| Raw material purity | Crude 2-pentenenitrile (65–75% 2-pentenenitrile) |

| Ammonia source | Ammonia, aqueous ammonia (19–29 wt%), ammonium hydroxide |

| Water content | 15–60 wt%, preferably 25–40 wt% |

| Temperature | 25–135°C (optimal 80–110°C) |

| Pressure | Atmospheric to 1500 psig |

| Ammonia molar excess | 10–20% excess |

| Reactor type | Batch or continuous (CSTR, trickle bed, plug flow) |

| Yield | ≥85% |

| Conversion | >90% |

This method is described in detail in US Patent US7973174B2, which emphasizes the use of crude 2-pentenenitrile mixtures and aqueous ammonia under controlled water content and temperature to achieve high conversion and yield.

Preparation of 2-Pentenenitrile Precursor by Hydrocyanation of Butadiene

The key intermediate, 2-pentenenitrile, can be produced by hydrocyanation of butadiene, a process that involves the catalytic addition of hydrogen cyanide (HCN) to butadiene.

Reaction Details

- Catalyst: Nickel-based phosphite complexes such as (Phosphite A)Ni(crotyl)CN.

- Conditions: Typically performed at 120°C and 130 psia in a liquid-full autoclave.

- Product: Mixture predominantly containing 3-pentenenitrile (3PN) and isomeric pentenenitriles.

- Purification: Distillation and liquid-liquid extraction are used to recover and purify 3-pentenenitrile.

This precursor synthesis is critical as the purity and isomeric composition of 2-pentenenitrile affect the downstream amination step to produce 3-aminopentanenitrile.

Biocatalytic Enantiomeric Enrichment of 3-Aminopentanenitrile

Since (S)-3-aminopentanenitrile is chiral, methods have been developed to obtain enantiomerically enriched or pure (S)-isomers from racemic mixtures.

Selective Acylation and Hydrolysis

- An enantiomeric mixture of 3-aminopentanenitrile undergoes selective acylation using an acyl donor in the presence of a biocatalyst (enzyme).

- The reaction yields a mixture of an acylated enantiomer and a non-acylated enantiomer.

- Separation of these two forms allows isolation of one enantiomer.

- Hydrolysis of the acylated enantiomer regenerates the opposite enantiomer.

- This process can be repeated to enrich or isolate the (S)-enantiomer.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical amination of 2-pentenenitrile | Uses crude or purified 2-pentenenitrile + ammonia; aqueous medium; 25–135°C; batch or continuous | High yield (>85%), scalable, uses readily available precursors | Requires control of water content and ammonia excess; racemic product |

| Hydrocyanation of butadiene to 2-pentenenitrile | Nickel-phosphite catalysis; 120°C; 130 psia; liquid phase | Produces key precursor with high purity | Requires specialized catalyst and handling of HCN |

| Biocatalytic enantiomeric enrichment | Selective enzymatic acylation/hydrolysis of racemic mixture | Produces enantiomerically enriched (S)-isomer | Requires biocatalysts and separation steps; may be slower |

Research Findings and Industrial Relevance

- The chemical amination process described in US7973174B2 demonstrates that crude 2-pentenenitrile mixtures can be efficiently converted to 3-aminopentanenitrile with high conversion and yield by optimizing water content and ammonia concentration.

- The hydrocyanation process for producing 2-pentenenitrile is well-established and critical for supplying the raw material for aminopentanenitrile synthesis.

- Biocatalytic methods provide a valuable approach for obtaining enantiomerically pure this compound, which is essential for applications requiring stereochemical specificity, such as drug development.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Aminopentanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or isocyanates.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Chiral Synthesis

(S)-3-Aminopentanenitrile is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its chirality allows for the production of enantiomerically pure drugs, which are crucial for the efficacy and safety of pharmaceutical products. For instance, it can be utilized in the synthesis of chiral amines that are important in drug development.

Case Study: Synthesis of Antidepressants

Research has demonstrated that (S)-3-APN can be used to synthesize specific antidepressants by acting as a building block for more complex structures. The ability to manipulate its stereochemistry allows chemists to produce compounds with desired pharmacological properties, enhancing therapeutic effects while minimizing side effects.

Biocatalysis

Enzyme Stabilization

this compound has been investigated for its role in enzyme stabilization within biocatalytic processes. The compound can enhance the stability and activity of enzymes when used in organic solvents, thereby improving reaction yields in biotransformations.

Example: Transaminase Reactions

In studies involving ω-transaminases, (S)-3-APN has been shown to facilitate the conversion of ketones to amines with high selectivity. This application is particularly relevant in the production of pharmaceuticals where specific amine configurations are required.

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that are useful in synthesizing agrochemicals and other fine chemicals.

Data Table: Derivatives of this compound

| Compound | Application | Method of Synthesis |

|---|---|---|

| (S)-3-Amino-2-methylpentanenitrile | Anti-inflammatory agents | Reduction of nitriles |

| (S)-3-Amino-4-pentenoic acid | Neuroprotective drugs | Hydrolysis followed by decarboxylation |

| (S)-3-Amino-5-pentenoic acid | Anticancer agents | Aldol condensation reactions |

Research and Development

Innovative Applications

Recent studies have explored innovative uses for (S)-3-APN, including its potential role in developing new materials and catalysts. Research indicates that incorporating this compound into polymer matrices can enhance material properties, leading to advancements in material science.

Case Study: Polymer Composites

Investigations have revealed that polymers modified with (S)-3-APN exhibit improved mechanical properties and thermal stability. This opens avenues for applications in packaging, automotive components, and biomedical devices.

Mechanism of Action

The mechanism of action of (S)-3-Aminopentanenitrile depends on its specific application. In biological systems, it may act as a precursor to active compounds that interact with molecular targets such as enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular weight : 98.15 g/mol

- Optical resolution: Achieved via reaction with enantiomer-enriched N-protected amino acids (e.g., L-N-Boc-serine) in polar solvents like tert-butyl methyl ether, yielding >85% enantiomeric excess (ee) .

- Toxicity: Developmental toxicity observed in rat studies (NOAEL: 10 mg/kg/day) .

Comparative Analysis with Structurally Similar Compounds

Structural Analogs in Enzymatic Conversion

Table 1 summarizes enzymatic conversion rates of (S)-3-Aminopentanenitrile and related nitriles, based on nitrilase screening studies :

Key Findings :

- This compound exhibits moderate enzymatic conversion (10–30%), lower than small nitriles (e.g., acetonitrile: 80–95%) but higher than aromatic analogs like (indol-3-yl)acetonitrile .

- Regioisomerism Impact : 3-Hydroxypentanenitrile shows higher conversion than 2-hydroxypentanenitrile, highlighting positional sensitivity in enzymatic activity .

Enantiomeric Comparison: (S)- vs. (R)-3-Aminopentanenitrile

Both enantiomers are pharmacologically relevant, but their synthesis and applications differ:

Note: Enantiomeric excess (ee) exceeding 85% is achievable, ensuring high chirality for drug development .

Toxicity and Regulatory Considerations

Biological Activity

(S)-3-Aminopentanenitrile, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound (C5H10N2) exists as two enantiomers: (R)- and this compound. The biological activities of these isomers are significantly influenced by their stereochemistry, which is crucial in determining their therapeutic efficacy and safety profiles .

The compound has been investigated for various biological activities, particularly in the context of neurotransmitter modulation and enzyme inhibition. Notably, this compound has shown promise as a precursor for the synthesis of biologically active compounds, including those targeting neurological disorders .

Enzyme Interactions

Research indicates that this compound can act as a substrate or inhibitor for several enzymes. For instance, studies have demonstrated that it can be selectively hydrolyzed by penicillin acylase, leading to an enantiomeric excess of this compound when reacting with phenylacetamide derivatives . This selective interaction highlights its potential utility in asymmetric synthesis.

Case Study Analysis

A series of studies have explored the pharmacological implications of this compound:

- Neurotransmitter Modulation : In a study examining the effects on neurotransmitter systems, this compound was found to influence GABAergic and glutamatergic signaling pathways. This modulation may have implications for treating anxiety and mood disorders .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it exhibits significant antibacterial activity against various strains, suggesting potential applications in antibiotic development .

- Chiral Resolution Processes : The resolution of racemic mixtures using chiral acids has been extensively studied. For example, dibenzoyl-L-tartaric acid was employed to achieve high enantiomeric excess in the separation of (S)- and (R)-3-aminopentanenitrile, which is critical for ensuring the efficacy and safety of therapeutic agents derived from these compounds .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for enantiomerically enriched (S)-3-Aminopentanenitrile?

this compound is synthesized via two primary routes:

- Racemic Resolution : Racemic 3-Aminopentanenitrile is reacted with enantiomer-enriched N-protected amino acids (e.g., (L)-N-Boc-Isoleucin or (L)-N-Boc-Serin) to form diastereomeric salts. These salts are separated via crystallization, followed by acid/base treatment to isolate the (S)-enantiomer. Solvents like ethanol, tert-butylmethylether, and dichloromethane are critical for optimizing yields and enantiomeric excess (ee) .

- Multi-Step Synthesis : Starting from DL-N-Boc-2-amino-1-butanol, a three-step process involving methylation, deprotection, and nitrile formation is employed. This method avoids racemic intermediates and directly targets enantiopure products .

Q. What analytical methods are recommended for determining the enantiopurity of this compound?

- Chiral Gas Chromatography (GC) : Using a γ-Dex 225 column, ee values are calculated based on peak area ratios of (R)- and (S)-enantiomers. Example conditions: 1N NaOH extraction, dichloromethane partitioning, and GC analysis at optimized temperatures .

- NMR Spectroscopy : Diastereomeric salt splitting in deuterated solvents (e.g., D₂O) provides structural confirmation and purity assessment via proton integration .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during the resolution of racemic 3-Aminopentanenitrile?

Key variables include:

- Resolving Agent Selection : (L)-N-Boc-Serin yields higher ee (99%) compared to (L)-N-Boc-Isoleucin (27.4%) due to improved diastereomer crystallization efficiency .

- Solvent and Temperature : Polar solvents (e.g., ethanol) at 60–80°C enhance salt solubility differences, favoring selective crystallization. Lower temperatures (<20°C) improve crystal lattice stability .

- Recrystallization Cycles : Multiple recrystallizations of diastereomeric salts increase ee by removing residual enantiomers. For example, a single recrystallization in tert-butylmethylether raised ee from 56% to >99% .

Q. What factors contribute to contradictory ee values reported in literature for similar resolution protocols?

Discrepancies arise from:

- Impurity Profiles : Trace solvents (e.g., residual methanol) or unreacted starting materials can skew GC measurements. Rigorous post-reaction purification (e.g., vacuum distillation) is essential .

- Catalyst Degradation : In hydrogenation protocols (e.g., Raney® Co vs. Ni), unintended by-products (e.g., hexahydropyrimidines) may form, altering reaction kinetics and ee outcomes. Catalyst pre-treatment with NaOH minimizes this .

Q. How does the choice of catalyst affect the hydrogenation of 3-Aminopentanenitrile to 1,3-diaminopentane?

- Raney® Cobalt : Promoted with Cr or Ni (1–5 wt%), it achieves 94.6% yield with minimal by-products. Optimal conditions: 70–140°C, 2.07–20.7 MPa H₂, and 5% NaOH additive to stabilize the catalyst .

- Raney® Nickel : Lower selectivity (76% yield) due to dimerization and pyrimidine formation. Cobalt’s superior Lewis acidity reduces side reactions .

Q. What strategies minimize by-product formation during catalytic hydrogenation of 3-Aminopentanenitrile?

- Base Additives : 5% NaOH suppresses catalyst poisoning and stabilizes intermediates, reducing hexahydropyrimidine formation from 9.2% to <1.3% .

- Solvent-Free Conditions : Direct hydrogenation without solvents avoids competing reactions (e.g., nitrile hydrolysis), improving diaminopentane purity .

Methodological Considerations

Q. How should researchers address low yields in diastereomeric salt formation?

- Equimolar Ratios : Use 0.5 equivalents of resolving agent to racemic substrate to prevent oversaturation and premature crystallization .

- Dynamic Resolution : Continuously remove precipitated salts during reaction to shift equilibrium toward desired enantiomer .

Q. What are the limitations of chiral GC for ee determination?

- Volatility Requirements : Non-volatile derivatives (e.g., methanesulfonate salts) require hydrolysis to free amines before analysis.

- Column Degradation : Chiral columns (e.g., γ-Dex 225) lose resolution over time; regular calibration with racemic standards is critical .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on solvent effects in enantiomer resolution?

- Case Study : Ethanol vs. tert-butylmethylether in (L)-N-Boc-Serin resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.